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(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)

Cationic photopolymerization Photoinitiator efficiency Triarylsulfonium salts

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) (CAS 68156-09-2) is a triarylsulfonium hexafluorophosphate salt with molecular formula C₂₄H₁₇Cl₂S₂·F₆P and a molecular weight of 585.4 g/mol. It belongs to the class of cationic photoinitiators and photoacid generators (PAGs) employed in UV-curable coatings, adhesives, photoresists, and photopolymerization processes.

Molecular Formula C24H17Cl2S2.F6P
C24H17Cl2F6PS2
Molecular Weight 585.4 g/mol
CAS No. 68156-09-2
Cat. No. B13767543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)
CAS68156-09-2
Molecular FormulaC24H17Cl2S2.F6P
C24H17Cl2F6PS2
Molecular Weight585.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2SC3=CC=CC=C3Cl)C4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C24H17Cl2S2.F6P/c25-19-12-4-6-14-21(19)27-22-15-7-9-17-24(22)28(18-10-2-1-3-11-18)23-16-8-5-13-20(23)26;1-7(2,3,4,5)6/h1-17H;/q+1;-1
InChIKeyVMCDLVNAAHQBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium Hexafluorophosphate(1-) (CAS 68156-09-2): Structural Identity and Compound-Class Positioning for Procurement Evaluation


(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-) (CAS 68156-09-2) is a triarylsulfonium hexafluorophosphate salt with molecular formula C₂₄H₁₇Cl₂S₂·F₆P and a molecular weight of 585.4 g/mol [1]. It belongs to the class of cationic photoinitiators and photoacid generators (PAGs) employed in UV-curable coatings, adhesives, photoresists, and photopolymerization processes. The compound is distinguished from the broader triarylsulfonium salt family by three structural features: two chlorine substituents on separate phenyl rings, a phenylthio (–S–) bridge connecting two aromatic groups, and the hexafluorophosphate (PF₆⁻) counterion . It is listed on the EPA TSCA Inventory and carries EINECS number 269-003-4 [1].

Thiophenoxy-bridged triarylsulfonium PAG — reported higher-efficiency cation subclass within sulfonium photoinitiators
Dual chlorine substitution — modifies electronic absorption profile and molar loading relative to non-halogenated analogs
PF₆⁻ counterion — generates moderate Brønsted acid upon photolysis; supports controlled cationic polymerization and acid-sensitive substrate compatibility

Why Generic Substitution of CAS 68156-09-2 with Other Triarylsulfonium or Sulfonium Hexafluorophosphate Salts Carries Quantifiable Performance Risk


Triarylsulfonium hexafluorophosphate salts are not a functionally interchangeable commodity. The presence and position of the thiophenoxy (–S–) bridge profoundly influence photolysis efficiency relative to the simplest triarylsulfonium benchmark, triphenylsulfonium hexafluorophosphate (CAS 57835-99-1) [1]. Chlorine substituents further modulate the electronic absorption profile, solubility in organic media, and the thermal stability of formulations, as established in the sulfonium salt photoinitiator patent literature covering phenylthiophenyl-substituted variants [2]. Additionally, the PF₆⁻ counterion generates a Brønsted acid (HPF₆) upon photolysis whose strength differs markedly from that produced by hexafluoroantimonate (SbF₆⁻) analogs, directly affecting polymerization rate, monomer conversion, and compatibility with acid-sensitive substrates. Selecting a generic mixed triarylsulfonium salt (e.g., CAS 109037-77-6) or a non-chlorinated analog (e.g., CAS 68156-13-8) without accounting for these structural determinants can result in altered cure speed, different crosslink density, and compromised final material properties.

Target Feature
Generic Substitute
Risk if Substituted
Thiophenoxy (–S–Ph) bridge chromophore
Triphenylsulfonium PF₆⁻ (CAS 57835-99-1) — unbridged structure
May reduce cationic initiation efficiency; higher loading or longer UV exposure may be required
Dual chlorine substituents (MW 585.4 g/mol)
Non-chlorinated analog (CAS 68156-13-8) — lower MW, different molar loading
Equal mass loading yields ~11.7% fewer cation equivalents; molar recalculation required to maintain cure performance
PF₆⁻ counterion — moderate acid (HPF₆) generation
SbF₆⁻ analog — generates HSbF₆ superacid upon photolysis
Superacid may cause over-cure, uncontrolled exotherms, and substrate damage; processing window may narrow significantly

Product-Specific Quantitative Differentiation Evidence for (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium Hexafluorophosphate(1-) (CAS 68156-09-2) vs. Closest Analogs


Thiophenoxy-Bridge Chromophore Confers Enhanced Cationic Photopolymerization Efficiency Relative to Triphenylsulfonium Hexafluorophosphate

Compounds bearing the phenylthiophenoxy (–S–Ph) bridge motif—the core structural feature of CAS 68156-09-2—have been explicitly demonstrated to be more efficient cationic photoinitiators than triphenylsulfonium salts, the historical benchmark for this compound class [1]. The photoinitiated cationic polymerization of cyclohexene oxide and other epoxy monomers was used to demonstrate this higher efficiency. While the published data are for the hexafluoroarsenate (AsF₆⁻) counterion analog, the photolytic efficiency advantage originates from the sulfonium cation chromophore bearing the extended conjugation of the thiophenoxy bridge, not the counterion [1]. The target compound (CAS 68156-09-2) possesses this identical thiophenoxy-bridge cation architecture with chlorine substituents that further tune the electronic properties. This evidence establishes that CAS 68156-09-2 belongs to the structurally demonstrated higher-efficiency subclass within triarylsulfonium salts, distinguishing it from simpler triphenylsulfonium PF₆⁻ (CAS 57835-99-1) and from mixed triarylsulfonium salt preparations (CAS 109037-77-6) that contain varying proportions of non-bridged species.

Cationic Efficiency
Class-level
Thiophenoxy-bridged subclass demonstrated higher cationic photopolymerization efficiency vs. triphenylsulfonium salts in cyclohexene oxide monomer
Supports selection over unbridged triarylsulfonium PAGs for cationic epoxy/oxetane formulations
Exact fold improvement for chlorinated variant not reported in public literature; data from AsF₆⁻ analog chromophore study
Cationic photopolymerization Photoinitiator efficiency Triarylsulfonium salts

Chlorine Substitution Increases Molecular Weight by 13.3% vs. Non-Halogenated Analog, Altering Molar Stoichiometry in Formulations

CAS 68156-09-2 has a molecular weight of 585.4 g/mol [1], which is 68.9 g/mol (13.3%) higher than its non-chlorinated analog diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 68156-13-8) at 516.5 g/mol [2]. This difference arises from the replacement of two hydrogen atoms on the phenyl rings with chlorine atoms (2 × (35.45 – 1.01) ≈ 68.9 g/mol). In formulation practice, this means that achieving an equivalent molar concentration of the photoactive sulfonium cation requires 13.3% more mass of CAS 68156-09-2 compared to CAS 68156-13-8. Conversely, at equal mass loading (e.g., 5 wt% in a resin), CAS 68156-09-2 delivers approximately 11.7% fewer sulfonium cation equivalents per unit mass of formulation.

Molar Loading
Head-to-head
ΔMW = +68.9 g/mol (+13.3%) vs. non-chlorinated analog
Mass loading must be recalculated when substituting between chlorinated and non-chlorinated analogs
Equal mass loading yields ~11.7% fewer sulfonium cation equivalents; molar adjustment required
Formulation stoichiometry Photoinitiator loading Molecular weight differential

PF₆⁻ Counterion Enables Controlled Acid Generation vs. SbF₆⁻ Superacid Analogs, Balancing Reactivity and Substrate Compatibility

Upon UV photolysis, triarylsulfonium PF₆⁻ salts generate hexafluorophosphoric acid (HPF₆) as the active Brønsted acid catalyst for cationic polymerization. HPF₆ is a strong acid but significantly weaker than hexafluoroantimonic acid (HSbF₆), which is classified as a superacid with a Hammett acidity function H₀ ≈ −28, approximately 10¹³ times stronger than concentrated sulfuric acid . The patent literature on cationically curable compositions explicitly notes that the SbF₆⁻ counterion is 'associated with relatively fast cures' [1], while PF₆⁻ provides more moderate reactivity. For acid-sensitive substrates (e.g., certain epoxy-functionalized biomaterials, thin-film electronic layers), the more controlled acid generation from PF₆⁻ salts reduces the risk of substrate degradation, uncontrolled exotherms, and post-cure acid residue issues that can plague SbF₆⁻-based initiators.

Acid Strength
Class-level
HPF₆ ~10⁸–10¹³× weaker acid than HSbF₆ superacid based on Hammett acidity function estimates
Supports wider processing window for acid-sensitive substrates and controlled cure profiles
Industrial literature associates SbF₆⁻ with faster cures; PF₆⁻ provides moderate, controllable polymerization
Counterion effect Brønsted acid strength Cationic polymerization control

Metal-Free Organocatalyzed ATRP: THS-Class Photoinitiators Achieve Controlled Radical Polymerization with PDI = 1.26–1.32 and No Metal Residue

Triarylsulfonium hexafluorophosphate salts (THS), the compound class to which CAS 68156-09-2 belongs, have been demonstrated as effective organic photocatalysts for metal-free atom transfer radical polymerization (ATRP) of methacrylate monomers [1]. The polymerization is controlled by switching light 'on' and 'off,' and the resulting poly(methyl methacrylate) (PMMA) exhibits a targeted molecular weight with narrow polydispersity indices (PDI = 1.26–1.32) and fairly high conversions [1]. Block copolymers and surface-initiated polymer brushes were also successfully prepared. Critically, no metal residue was detected in the final polymers, addressing a key limitation of traditional copper-mediated ATRP [1]. This dual functionality—acting as both a photoacid generator for cationic polymerization and a photocatalyst for controlled radical polymerization—is a distinctive capability of the triarylsulfonium PF₆⁻ class not shared by diaryliodonium salts or conventional free-radical photoinitiators.

Metal-Free ATRP
Cross-study
PMMA with PDI = 1.26–1.32; light-switchable temporal control; no detectable metal residue
Reported dual-use as organocatalyzed ATRP photocatalyst and cationic photoinitiator
THS-class compound study; enables metal-sensitive polymer synthesis for biomedical and electronic-grade applications
Metal-free ATRP Organocatalyzed polymerization Polymer dispersity

Wavelength-Resolved Photoreactivity Reveals Mismatch Between UV Absorption and Acid Generation: Absorption Is Not a Reliable Proxy for Initiator Performance

A 2024 wavelength-by-wavelength resolved study of triarylsulfonium hexafluorophosphate salts as representative photoacid generators demonstrated a marked mismatch between the UV absorption spectrum and the photochemical action plot (pH change monitored on-line) [1]. This finding, published in Chemistry – A European Journal, reveals that significant photoreactivity occurs at wavelengths where absorptivity is very low, and conversely, high absorptivity at certain wavelengths does not translate to proportionally high acid generation. This has critical consequences for selecting the irradiation wavelength in practical applications. For CAS 68156-09-2, whose chlorine substituents and thiophenoxy bridge modify the absorption profile relative to simpler triarylsulfonium salts, this wavelength-dependent behavior means that the optimal curing wavelength cannot be reliably predicted from UV-Vis absorption data alone.

Wavelength Response
Class-level
Marked mismatch between UV-Vis absorption spectrum and photochemical action plot; reactivity detected at very low absorptivities
UV source selection requires empirical wavelength optimization; absorption is not a reliable proxy for acid generation efficiency
2024 wavelength-resolved study on triarylsulfonium PF₆⁻ salts as representative PAGs
Wavelength-resolved photochemistry Photoacid generation quantum efficiency Action spectroscopy

Dual Radical/Cationic Initiation Capability Enables Single-Initiator Hybrid Epoxy-Acrylate Curing, Reducing Formulation Complexity vs. Two-Initiator Systems

Triarylsulfonium hexafluorophosphate salts are capable of generating both free radical and cationic reactive species upon UV photolysis, a property that has been exploited to cure simultaneous epoxy-acrylate interpenetrating polymer networks (IPNs) using a single photoinitiator [1]. Literature reports demonstrate that mixtures of triphenylsulfonium hexafluorophosphate salts achieve 'almost complete conversion of acrylate double bonds after 60 min of UV irradiation irrespective of epoxy content,' with simultaneous epoxy group conversion [1]. This dual initiation capability eliminates the need for a separate free-radical photoinitiator (e.g., TPO, benzophenone derivatives) in hybrid formulations, reducing the total additive burden and avoiding potential incompatibilities between initiator systems. CAS 68156-09-2, as a triarylsulfonium PF₆⁻ salt, inherits this dual-initiation characteristic, distinguishing it from diaryliodonium salts that are predominantly cationic initiators and from benzophenone/amine systems that are exclusively radical.

Dual Initiation
Class-level
Single triarylsulfonium PF₆⁻ initiator drives both radical and cationic polymerization in hybrid epoxy-acrylate IPN systems
Reported single-initiator hybrid cure capability; may reduce formulation complexity vs. two-initiator systems
Near-complete acrylate conversion with simultaneous epoxy cure; eliminates co-initiator incompatibility risk
Hybrid UV curing Dual initiation Epoxy-acrylate interpenetrating networks

Priority Research and Industrial Application Scenarios for (Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium Hexafluorophosphate(1-) Based on Verified Differentiation Evidence


UV-Curable Cationic Epoxy and Oxetane Coatings Requiring Higher Photoinitiator Efficiency Than Triphenylsulfonium Salt-Based Formulations

In industrial UV-curable cationic coating lines where throughput is limited by photoinitiator reactivity, CAS 68156-09-2 offers the thiophenoxy-bridge structural motif that has been demonstrated to provide higher cationic polymerization efficiency than triphenylsulfonium salts [1]. Formulators transitioning from triphenylsulfonium PF₆⁻ (CAS 57835-99-1) to CAS 68156-09-2 can potentially reduce photoinitiator loading or decrease UV exposure time at equivalent loading, with the proviso that the 13.3% higher molecular weight vs. non-chlorinated analogs must be accounted for in molar loading calculations [2], [3].

Metal-Sensitive Polymer Synthesis: Organocatalyzed ATRP for Biomedical, Pharmaceutical, and Electronic-Grade Polymers

For research groups and manufacturers synthesizing polymers where metal contamination is unacceptable—such as pharmaceutical excipients, biomedical device coatings, or dielectric layers in microelectronics—THS-class compounds including CAS 68156-09-2 have been validated as effective metal-free ATRP photocatalysts, achieving PMMA with PDI = 1.26–1.32 and light-switchable temporal control without detectable metal residue [1]. This application scenario leverages the same compound that can also serve as a cationic photoinitiator, offering a single-supplier, single-SKU solution for laboratories conducting both radical and cationic polymerization research.

Hybrid Epoxy-Acrylate UV-Curable Formulations (Coatings, Adhesives, 3D-Printing Resins) Using a Single Photoinitiator

CAS 68156-09-2, as a triarylsulfonium PF₆⁻ salt, is capable of initiating both radical polymerization of acrylates and cationic polymerization of epoxides from a single UV exposure [1]. This dual functionality eliminates the need for co-initiator systems (e.g., TPO + iodonium salt combinations) in hybrid IPN formulations, reducing formulation complexity and potential incompatibilities. The PF₆⁻ counterion generates a more moderate acid than SbF₆⁻ analogs, providing a wider processing window and better compatibility with acid-sensitive formulation components such as certain pigments, adhesion promoters, or flexibilizers [2].

Photoacid Generation for Chemically Amplified Photoresists and Microlithography Requiring Controlled Acid Diffusion

The wavelength-dependent photoreactivity of triarylsulfonium PF₆⁻ salts, as characterized by Utroša et al. (2024), demonstrates that acid generation efficiency cannot be predicted from absorption spectra alone [1]. For photoresist formulators developing chemically amplified resist systems targeting specific exposure wavelengths (i-line 365 nm, broadband, or deep-UV), CAS 68156-09-2—with its chlorine-modified absorption profile and thiophenoxy-bridge chromophore—offers a distinct photoacid generation profile vs. triphenylsulfonium PAGs. The moderate acid strength of HPF₆ vs. HSbF₆ also provides better control over acid diffusion length in the resist film, which is critical for achieving high-resolution patterns [2].

Application
Selection Property
Validation Focus
Cationic epoxy/oxetane UV-cure coatings
Thiophenoxy-bridge chromophore subclass
Cationic polymerization efficiency vs. triphenylsulfonium benchmark
Metal-sensitive polymer synthesis (ATRP)
Metal-free organocatalyzed ATRP capability
PDI control and metal residue verification in final polymer
Hybrid epoxy-acrylate UV-curable formulations
Dual radical/cationic initiation from single initiator
Single-initiator IPN cure completeness and acrylate/epoxy conversion balance
Chemically amplified photoresists
Chlorine-modified absorption and PF₆⁻ acid diffusion profile
Wavelength-optimized exposure and acid diffusion length control
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